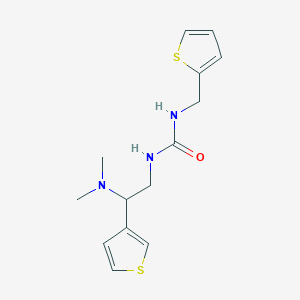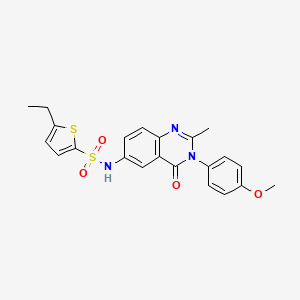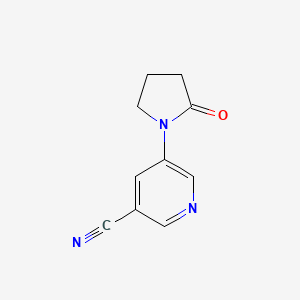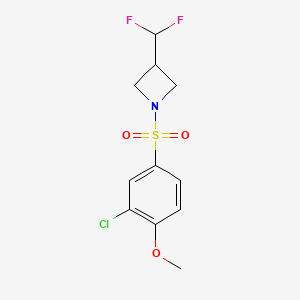
3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” is a chemical compound with the molecular formula C12H15ClN4O. It is also known as PPOP. The compound has an average mass of 230.266 Da and a monoisotopic mass of 230.116760 Da .
Molecular Structure Analysis
The molecular structure of “3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” consists of a pyridine ring attached to an oxadiazole ring, which is further connected to a piperidine ring . The exact spatial configuration can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine hydrochloride” include its molecular formula (C12H15ClN4O), average mass (230.266 Da), and monoisotopic mass (230.116760 Da) . More specific properties like melting point, boiling point, and density were not found in the sources I retrieved.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Compounds containing the piperidine and 1,2,4-oxadiazole motifs, similar to the structure of interest, have been synthesized and evaluated for their antimicrobial activity. For instance, derivatives containing piperidine or pyrrolidine rings linked to a 1,2,4-oxadiazole core have exhibited strong antimicrobial properties. These findings suggest a promising area of research for designing new antimicrobial agents utilizing similar structural frameworks (Krolenko et al., 2016).
Chemical Stability and Reactivity
Research has also been conducted on the chemical stability and reactivity of related compounds, such as 5-aryl-3-[2-(piperidin-1-yl)ethyl]-1,2,4-oxadiazoles. These studies provide valuable insights into the behavior of such compounds under various conditions, offering a foundation for further chemical and pharmacological research (Kayukova et al., 2018).
Anticancer Evaluation
Derivatives incorporating the 1,3,4-oxadiazole unit alongside piperidine or pyridine have been synthesized and assessed for their anticancer potential. This demonstrates the relevance of these structural elements in the design of new anticancer agents, providing a direct link to the potential research applications of the compound (Abdo & Kamel, 2015).
Antiamoebic and Antibacterial Activities
Mannich base derivatives of 1,3,4-oxadiazole, featuring substitutions that may include structures analogous to the compound of interest, have shown promise in antiamoebic and antibacterial activities. This highlights the potential for such compounds in developing new treatments for infectious diseases (Siddiqui et al., 2012).
Safety and Hazards
The safety data sheet for “3-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
5-piperidin-4-yl-3-pyridin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-10(8-14-5-1)11-15-12(17-16-11)9-3-6-13-7-4-9;/h1-2,5,8-9,13H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKNEHDUCFSPDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-ethyltriazole](/img/structure/B2809782.png)
![N-(2-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2809783.png)
![1-[(3-Acetylphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2809785.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanenitrile](/img/structure/B2809790.png)
![ethyl 7-methyl-5-phenyl-3,5-dihydro-2H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate;hydrobromide](/img/no-structure.png)
![5-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2809792.png)

![Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2809794.png)



![2-([1,1'-biphenyl]-4-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide](/img/structure/B2809801.png)